tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate
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Overview
Description
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₉H₁₄N₂O₂S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a tert-butyl group, a methyl group, and a sulfanylidene group attached to the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the reaction of tert-butyl 2-mercapto-1-methyl-1H-imidazole-5-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield thiol derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like NaBH₄, and various catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with molecular targets such as enzymes. The sulfanylidene group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
tert-butyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Properties
IUPAC Name |
tert-butyl 3-methyl-2-sulfanylidene-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-10-8(14)11(6)4/h5H,1-4H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFXBVDPXPOPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=S)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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